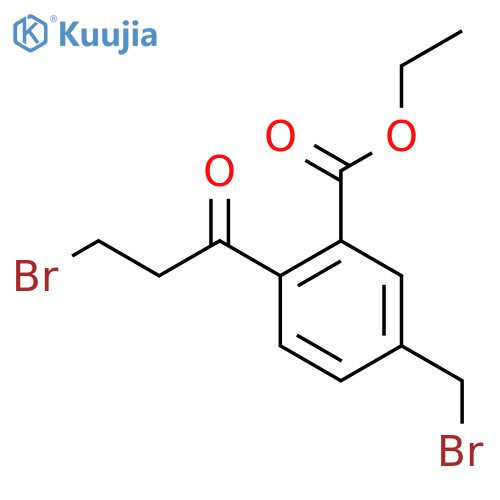Cas no 1803754-93-9 (Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate)

1803754-93-9 structure
商品名:Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate
CAS番号:1803754-93-9
MF:C13H14Br2O3
メガワット:378.05646276474
CID:4950636
Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate
-
- インチ: 1S/C13H14Br2O3/c1-2-18-13(17)11-7-9(8-15)3-4-10(11)12(16)5-6-14/h3-4,7H,2,5-6,8H2,1H3
- InChIKey: AIYCCIFUISNZAH-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(C(CCBr)=O)=C(C(=O)OCC)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 294
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014133-500mg |
Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate |
1803754-93-9 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015014133-250mg |
Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate |
1803754-93-9 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015014133-1g |
Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate |
1803754-93-9 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate 関連文献
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1803754-93-9 (Ethyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量